4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile
Description
4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a synthetic small molecule characterized by a benzonitrile core linked to a piperidine scaffold via a methoxymethyl group. The piperidine ring is further substituted at the 1-position with a 2-cyclopentylacetyl moiety.
Properties
IUPAC Name |
4-[[1-(2-cyclopentylacetyl)piperidin-4-yl]methoxymethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c22-14-18-5-7-19(8-6-18)15-25-16-20-9-11-23(12-10-20)21(24)13-17-3-1-2-4-17/h5-8,17,20H,1-4,9-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXJLCOAEAEGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is first functionalized with a cyclopentylacetyl group. This can be achieved through an acylation reaction using cyclopentylacetyl chloride in the presence of a base such as triethylamine.
Methoxymethylation: The piperidine intermediate is then reacted with chloromethyl methyl ether to introduce the methoxy methyl group.
Coupling with Benzonitrile: Finally, the methoxymethylated piperidine is coupled with a benzonitrile derivative under basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for higher yields and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperidine ring or the methoxy methyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets. It can serve as a probe to investigate receptor binding and enzyme inhibition.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structural features suggest it could be a candidate for drug discovery programs targeting neurological or cardiovascular diseases.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals, agrochemicals, or materials science applications.
Mechanism of Action
The mechanism of action of 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The piperidine ring and benzonitrile moiety are key structural elements that facilitate binding to molecular targets, influencing pathways involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile and related compounds:
Key Structural and Functional Differences
However, this may reduce aqueous solubility, contrasting with 27b’s optimized solubility profile . The fluoropiperidine in 27b and 3-fluoropropyl in ’s compound enhance metabolic stability and blood-brain barrier penetration, traits absent in the target compound .
Synthetic Routes :
- The target compound likely shares synthetic steps with analogs, such as piperidine alkylation (e.g., using 2-cyclopentylacetyl chloride) and benzonitrile coupling via methoxymethyl linkers. and describe similar coupling reactions using WSC·HCl/HOBt or DIPEA-mediated alkylation .
Biological Targets and Efficacy: Compound 27b demonstrates AMPK activation, a mechanism critical in metabolic disorders, whereas NOS modulators () target cardiovascular pathways . The target compound’s cyclopentylacetyl group may favor interactions with hydrophobic binding pockets in undisclosed targets, distinct from the pyrazine/pyridine motifs in 27b or NOS binders .
Biological Activity
4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile, a compound with the CAS number 1795300-86-5, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 302.42 g/mol. Its structure includes a piperidine ring, methoxy group, and benzonitrile moiety, contributing to its biological properties.
Anticancer Properties
Recent studies have explored the anticancer potential of related compounds featuring similar structural motifs. For instance, compounds with piperidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas. The mechanism often involves induction of apoptosis and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
Research indicates that compounds similar to 4-(((1-(2-Cyclopentylacetyl)piperidin-4-yl)methoxy)methyl)benzonitrile may exhibit neuroprotective effects. These effects are hypothesized to arise from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
The exact mechanism of action for this compound remains under investigation, but it is believed to interact with specific receptors or enzymes involved in cellular signaling pathways. Notably, compounds with similar structures have been shown to inhibit enzymes like BACE1 (Beta-site APP-cleaving enzyme 1), which is implicated in Alzheimer's disease .
Case Studies
- In vitro Studies : Various derivatives have been synthesized and evaluated for their antiproliferative activity using MTT assays. For example, a related compound demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating promising anticancer activity .
- Animal Models : In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer and neurodegenerative diseases.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 302.42 g/mol |
| CAS Number | 1795300-86-5 |
| Anticancer Activity (IC50) | ~15 µM (MCF-7 cells) |
| Potential Mechanism | BACE1 inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
